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Compound of Interest

Compound Name: RP 48497

Cat. No.: B564809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RP 48497 is a molecule of significant interest within the pharmaceutical landscape, primarily

recognized as a photodegradation product of Eszopiclone, a non-benzodiazepine hypnotic

agent used for the treatment of insomnia.[1] The presence of RP 48497 as an impurity in

Eszopiclone formulations necessitates a thorough understanding of its chemical characteristics

and synthesis for quality control and regulatory purposes. This technical guide provides a

comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol

for RP 48497.

Chemical Structure and Properties
RP 48497, with the IUPAC name 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one, is a

heterocyclic compound.[2] Its chemical identity and key physicochemical properties are

summarized in the tables below.

Table 1: Chemical Identifiers for RP 48497
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Identifier Value

IUPAC Name
6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-

5-one[2]

CAS Number 148891-53-6[2]

Molecular Formula C₁₁H₇ClN₄O[2]

SMILES
C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl

[2]

InChIKey ZWMNDASTKOEZHE-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of RP 48497
Property Value

Molecular Weight 246.65 g/mol [2]

Monoisotopic Mass 246.0308386 Da[2]

Topological Polar Surface Area 59 Å²[2]

Heavy Atom Count 17[2]

Formal Charge 0[2]

Complexity 314[2]

XLogP3-AA 0.6

Synthesis of RP 48497
The synthesis of RP 48497 has been reported via a multi-step process starting from a key

intermediate in the synthesis of Eszopiclone.[1] The detailed experimental protocol is outlined

below.

Experimental Protocol
Step 1: Synthesis of 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide

(4)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.benchchem.com/product/b564809?utm_src=pdf-body
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.researchgate.net/publication/236103849_Stability-Indicating_LC-UV_Method_for_the_Determination_of_Eszopiclone_and_Degradation_Impurities_in_Tablet_Dosage_Form
https://www.benchchem.com/product/b564809?utm_src=pdf-body
https://www.benchchem.com/product/b564809?utm_src=pdf-body
https://www.researchgate.net/figure/Structures-of-eszopiclone-and-its-metabolites_fig1_23260279
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a mixture of 1,4-dioxane (230 mL) and water (12 mL), add 6-(5-chloropyridin-2-yl)-7-

hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (3) (26.4 g, 0.10 mol).

Cool the suspension to 10 °C.

Add NaBH₄ (2.7 g, 0.07 mol) to the suspension.

Stir the mixture for 2 hours, maintaining the temperature between 10 °C and 15 °C.

Pour the reaction mixture into ice/water (300 mL).

Adjust the pH to 5-6 with glacial acetic acid and stir for 30 minutes.

Filter the precipitated solid and dry to yield the product.

Step 2: Synthesis of 3-Chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (5)

Suspend 3-hydroxymethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (4) (30.0 g,

0.10 mol) in dichloromethane (120 mL) and cool to 0 °C.

Add thionyl chloride (42 mL) dropwise, keeping the temperature below 10 °C.

After addition, stir the mixture at room temperature for 2 hours.

Evaporate to dryness under reduced pressure.

Recrystallize the off-white product from i-propanol.

Step 3: Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (RP 48497,

6)

Suspend NaH (4.3 g, 70 %, 0.12 mol) in DMF (200 mL) and cool to 0 °C.

Slowly add 3-chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (5) (17.5

g, 0.06 mol).

Stir the reaction mixture for 24 hours at room temperature.

Add additional NaH (1.3 g, 70 %, 0.04 mol) and stir for another 1 hour.
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Pour the mixture into ice/water (200 mL).

Filter the precipitated solid to obtain the final product.

Potential Biological Activity and Signaling Pathway
As a photodegradation product of Eszopiclone, the biological activity of RP 48497 is of

considerable interest. Eszopiclone exerts its sedative-hypnotic effects by modulating the γ-

aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter

receptor in the central nervous system. Specifically, Eszopiclone binds to the benzodiazepine

(BZD) binding site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This

leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron,

and a decrease in neuronal excitability.

To date, there is a lack of publicly available studies directly investigating the biological activity

and mechanism of action of RP 48497. Therefore, it is unknown whether RP 48497 retains any

affinity for the GABA-A receptor or possesses any other pharmacological activity.

The logical relationship for investigating the potential biological impact of RP 48497 would be to

assess its interaction with the known target of its parent compound, Eszopiclone.
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Caption: Logical workflow for investigating the biological activity of RP 48497.
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Conclusion
This technical guide provides a foundational understanding of RP 48497, encompassing its

chemical structure, physicochemical properties, and a detailed synthetic methodology. While

the biological activity of RP 48497 remains to be elucidated, its origin as a photodegradation

product of Eszopiclone highlights the importance of its characterization and control in

pharmaceutical formulations. Further research is warranted to determine if RP 48497 interacts

with the GABA-A receptor or possesses any other pharmacological properties. The

experimental protocols and data presented herein serve as a valuable resource for researchers

and professionals involved in drug development and quality assurance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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